4-Piperidinol, 1-(2-hydroxy-3-phenoxycyclohexyl)-4-phenyl-, (1-alpha,2-beta,3-alpha)-
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Overview
Description
4-Piperidinol, 1-(2-hydroxy-3-phenoxycyclohexyl)-4-phenyl-, (1-alpha,2-beta,3-alpha)- is a complex organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing nitrogen. This particular compound is characterized by the presence of a piperidine ring substituted with hydroxy, phenoxy, and phenyl groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(2-hydroxy-3-phenoxycyclohexyl)-4-phenyl-, (1-alpha,2-beta,3-alpha)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving primary amines and diols, often catalyzed by transition metals such as iridium or palladium.
Introduction of Substituents: The hydroxy, phenoxy, and phenyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. Techniques such as microwave-assisted synthesis and catalytic hydrogenation are employed to streamline the process and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinol, 1-(2-hydroxy-3-phenoxycyclohexyl)-4-phenyl-, (1-alpha,2-beta,3-alpha)- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups, leading to simpler derivatives.
Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-Piperidinol, 1-(2-hydroxy-3-phenoxycyclohexyl)-4-phenyl-, (1-alpha,2-beta,3-alpha)- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Piperidinol, 1-(2-hydroxy-3-phenoxycyclohexyl)-4-phenyl-, (1-alpha,2-beta,3-alpha)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with anticancer and anti-inflammatory activities.
Matrine: Exhibits antiproliferative effects on cancer cells.
Uniqueness
4-Piperidinol, 1-(2-hydroxy-3-phenoxycyclohexyl)-4-phenyl-, (1-alpha,2-beta,3-alpha)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, phenoxy, and phenyl groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
108661-68-3 |
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Molecular Formula |
C23H29NO3 |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-[(1S,2R,3R)-2-hydroxy-3-phenoxycyclohexyl]-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C23H29NO3/c25-22-20(12-7-13-21(22)27-19-10-5-2-6-11-19)24-16-14-23(26,15-17-24)18-8-3-1-4-9-18/h1-6,8-11,20-22,25-26H,7,12-17H2/t20-,21+,22+/m0/s1 |
InChI Key |
WEORSIXKJFUJDW-BHDDXSALSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H]([C@@H](C1)OC2=CC=CC=C2)O)N3CCC(CC3)(C4=CC=CC=C4)O |
Canonical SMILES |
C1CC(C(C(C1)OC2=CC=CC=C2)O)N3CCC(CC3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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